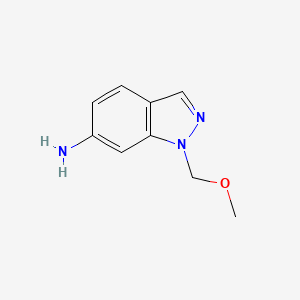

1-(methoxymethyl)-1H-indazol-6-amine

Description

Significance of Indazole Scaffolds in Modern Chemical Research

The indazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery. nih.govresearchgate.net This privileged structure is present in a multitude of compounds exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-HIV properties. researchgate.netnih.gov The versatility of the indazole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects. nih.gov Consequently, numerous indazole-containing drugs have reached the market, and many more are in clinical and preclinical development, highlighting the enduring importance of this scaffold in the creation of novel therapeutic agents. researchgate.netchemimpex.com For instance, drugs like Niraparib, used in cancer therapy, feature the indazole core, underscoring its clinical relevance. nih.gov

Overview of the 1H-Indazole Core Structure and its Tautomeric Forms

The indazole structure consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. A key feature of the indazole system is annular tautomerism, which refers to the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in two primary tautomeric forms: 1H-indazole and 2H-indazole. jmchemsci.com

Computation and experimental studies have shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. jmchemsci.com This stability difference means that in the absence of substitution on the nitrogen atoms, the 1H-tautomer is the predominant form. jmchemsci.com The position of this tautomeric equilibrium can significantly influence the molecule's chemical reactivity and its interactions with biological targets. chemimpex.com A third, less common tautomer, 3H-indazole, also exists. jmchemsci.com

| Tautomer | Common Name | Relative Stability |

| 1H-Indazole | Indazole | More Stable |

| 2H-Indazole | Isoindazole | Less Stable |

Positioning of 1-(methoxymethyl)-1H-indazol-6-amine within the Indazole Chemical Space

The compound this compound is a specific derivative of the 1H-indazole core. Its structure is characterized by two key substitutions that place it in a significant position within the vast chemical space of indazole derivatives:

An amine group (-NH₂) at the 6-position: The 6-aminoindazole moiety is a well-established pharmacophore found in many biologically active compounds, particularly those with anticancer properties. researchgate.net This functional group can act as a hydrogen bond donor and a key interaction point with biological macromolecules.

A methoxymethyl group (-CH₂OCH₃) at the N1-position: The nitrogen at the 1-position of the indazole ring is a common site for substitution to explore structure-activity relationships (SAR). The methoxymethyl group is a relatively small, flexible ether linkage. It can influence the compound's solubility, metabolic stability, and conformational preferences without adding significant steric bulk.

Therefore, this compound combines the biologically relevant 6-amino scaffold with a specific N1-substituent, making it a targeted molecule for investigating the impact of such modifications.

Rationale for Academic Investigation of this compound Derivatives

The academic and industrial investigation into derivatives of this compound is driven by the principles of medicinal chemistry and the quest for novel therapeutics. The primary rationale is to systematically explore the structure-activity relationship (SAR) of the 6-aminoindazole scaffold. researchgate.net

Research into related structures provides a clear precedent. For example, studies on various 6-substituted amino-1H-indazole derivatives have revealed potent antiproliferative activity in human cancer cell lines. researchgate.net Similarly, the investigation of 1-substituted indazole analogues, such as 1-((S)-2-aminopropyl)-1H-indazol-6-ol, led to the discovery of a potent 5-HT2 receptor agonist with potential for treating ocular hypertension. nih.gov

By synthesizing and testing a series of derivatives where the methoxymethyl group is varied or other parts of the molecule are altered, researchers can:

Determine the optimal size, polarity, and hydrogen bonding capacity of the N1-substituent for a specific biological target.

Enhance potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

Develop lead compounds for new drugs targeting a range of diseases, from cancer to neurological disorders. chemimpex.com

The compound this compound serves as a valuable molecular probe and a building block in these systematic investigations to map out the chemical features required for potent and selective biological activity.

Structure

3D Structure

Properties

CAS No. |

123177-52-6 |

|---|---|

Molecular Formula |

C9H11N3O |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

1-(methoxymethyl)indazol-6-amine |

InChI |

InChI=1S/C9H11N3O/c1-13-6-12-9-4-8(10)3-2-7(9)5-11-12/h2-5H,6,10H2,1H3 |

InChI Key |

KRSWRCPHACPPKV-UHFFFAOYSA-N |

Canonical SMILES |

COCN1C2=C(C=CC(=C2)N)C=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methoxymethyl 1h Indazol 6 Amine and Its Precursors

Retrosynthetic Analysis of 1-(methoxymethyl)-1H-indazol-6-amine

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnection breaks the N1-C bond of the methoxymethyl group, identifying 1H-indazol-6-amine as a key precursor. This disconnection points to an N-alkylation step as the final transformation in the synthetic sequence.

Further deconstruction of 1H-indazol-6-amine involves a functional group interconversion, tracing the 6-amino group back to a more synthetically accessible nitro group. This suggests that 6-nitro-1H-indazole is a plausible intermediate. The synthesis of the indazole ring itself can be envisioned through two main pathways: the cyclization of an appropriately substituted arylhydrazine or a transition-metal-catalyzed intramolecular C-N bond formation. This leads to simpler, commercially available precursors such as substituted nitrotoluenes or halo-nitrobenzenes.

Approaches to the Indazole Ring System Formation

The formation of the indazole core is a critical aspect of the synthesis of this compound. Various methods have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed strategies.

Cyclization Reactions involving Arylhydrazines and ortho-Substituted Arenes

A traditional and widely used method for indazole synthesis involves the cyclization of ortho-substituted arylhydrazines. This approach, often referred to as the Jacobson indazole synthesis, typically involves the intramolecular condensation of a hydrazine (B178648) moiety with an adjacent functional group on the aromatic ring, such as a carbonyl or a nitrile. For the synthesis of precursors to this compound, a common starting material would be a 2-formyl- or 2-acyl-nitrobenzene derivative which can be reacted with hydrazine to form the corresponding hydrazone, followed by cyclization.

Another variation involves the reaction of arynes with hydrazones. This [3+2] annulation approach provides a versatile route to substituted 1H-indazoles under mild reaction conditions. organic-chemistry.orgnih.gov

Transition Metal-Catalyzed Cyclization Strategies

In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic systems, including indazoles. nih.govbohrium.combenthamdirect.com These methods often offer advantages in terms of efficiency, functional group tolerance, and regioselectivity.

Palladium- and copper-catalyzed intramolecular N-arylation of ortho-haloarylhydrazones is a common strategy. beilstein-journals.org For instance, an ortho-chlorinated arylhydrazone can undergo intramolecular cyclization in the presence of a copper catalyst to form the indazole ring. beilstein-journals.org Rhodium-catalyzed C-H activation and annulation reactions have also been developed for the synthesis of indazoles from starting materials like benzimidates and nitrosobenzenes. nih.gov Furthermore, cobalt-catalyzed C-H bond functionalization followed by addition to aldehydes and cyclization provides a convergent route to N-aryl-2H-indazoles. nih.gov

Introduction of the Methoxymethyl Group at N1

The final key step in the synthesis of this compound is the introduction of the methoxymethyl (MOM) group at the N1 position of the indazole ring. This transformation requires careful consideration of regioselectivity, as alkylation can occur at either the N1 or N2 position.

Regioselective N-Alkylation Strategies

The direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 isomers. beilstein-journals.org However, various strategies have been developed to achieve regioselective N1-alkylation. The outcome of the alkylation is influenced by factors such as the nature of the substituents on the indazole ring, the choice of base, solvent, and the alkylating agent.

Generally, N1-alkylation is favored under thermodynamic control, while N2-alkylation is often the kinetic product. The use of specific base-solvent combinations, such as sodium hydride in tetrahydrofuran (B95107) (THF), has been shown to favor N1-alkylation for a range of substituted indazoles. beilstein-journals.org

For the introduction of the methoxymethyl group, chloromethyl methyl ether (MOM-Cl) is a common reagent. sigmaaldrich.comereztech.comwikipedia.org The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent.

Protecting Group Chemistry for N-Functionalization

Given that the target molecule contains a primary amino group at the 6-position, chemoselectivity during the N-alkylation step is a critical consideration. The amino group is also nucleophilic and could potentially react with the alkylating agent, leading to undesired side products.

To circumvent this issue, a protection strategy for the amino group may be necessary. The amino group can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, prior to the N1-alkylation of the indazole ring. google.com After the successful introduction of the methoxymethyl group at the N1 position, the protecting group on the amino function can be removed under appropriate conditions to yield the final product.

Alternatively, careful optimization of the reaction conditions for the N1-methoxymethylation of 6-amino-1H-indazole might allow for selective alkylation on the indazole nitrogen without the need for a protecting group on the exocyclic amine. This would involve a detailed study of bases, solvents, and reaction temperatures to favor the desired N1-alkylation over N-alkylation of the amino group.

Amination at Position 6 of the Indazole Ring System

The introduction of an amine functionality at the C6 position of the indazole ring is a critical transformation. This is accomplished through two main strategies: the reduction of a nitro precursor, which is the most prevalent and reliable method, and less commonly, through direct amination techniques.

Direct Amination Techniques

Direct C-H amination of the indazole ring system represents an atom-economical approach to installing an amino group. However, the regioselective amination of the C6 position of an N1-substituted indazole, such as a 1-(methoxymethyl)-1H-indazole, is challenging. While methods for direct C-H amination of indazoles have been developed, they often lack the specific regioselectivity for the C6 position, with other positions on the benzene (B151609) portion of the bicyclic system also being susceptible to functionalization.

The electronic properties of the indazole ring and the directing effects of the N1-substituent play a significant role in the outcome of such reactions. Research in this area is ongoing, with a focus on developing catalytic systems that can achieve high regioselectivity for specific C-H bonds. At present, the synthesis of this compound via direct amination is not a commonly reported or high-yielding pathway in academic or industrial literature. The challenges associated with controlling regioselectivity often lead researchers to favor the more established nitro-reduction route.

Reduction of Nitro-Precursors

The most widely employed and dependable method for the synthesis of this compound involves the chemical reduction of its corresponding nitro-precursor, 1-(methoxymethyl)-6-nitro-1H-indazole. This synthetic route typically involves two key steps: the N1-alkylation of 6-nitro-1H-indazole followed by the reduction of the nitro group.

The synthesis commences with the commercially available 6-nitro-1H-indazole. The acidic proton on the indazole nitrogen is deprotonated with a suitable base, followed by quenching with a methoxymethylating agent. Common reagents and conditions for this N-alkylation step are detailed in the table below.

| Reagent | Base | Solvent | Typical Conditions |

|---|---|---|---|

| Chloromethyl methyl ether (MOM-Cl) | NaH, K2CO3, or DIPEA | DMF, THF, or CH2Cl2 | 0 °C to room temperature |

Following the successful synthesis of 1-(methoxymethyl)-6-nitro-1H-indazole, the subsequent reduction of the nitro group to an amine is carried out. Catalytic hydrogenation is the most frequently utilized method for this transformation due to its high efficiency and clean reaction profile. A variety of catalysts and hydrogen sources can be employed, with the choice often depending on the scale of the reaction and the presence of other functional groups. nih.gov

| Catalyst | Hydrogen Source | Solvent | Typical Conditions |

|---|---|---|---|

| Pd/C (5-10%) | H2 gas (1 atm to 50 psi) | Methanol (B129727), Ethanol (B145695), or Ethyl Acetate (B1210297) | Room temperature |

| Raney Nickel | H2 gas | Ethanol | Room temperature to 50 °C |

| SnCl2·2H2O | - | Ethanol or Ethyl Acetate | Reflux |

| Fe/NH4Cl | - | Ethanol/Water | Reflux |

The reduction using palladium on carbon with hydrogen gas is often preferred for its high yield and the ease of catalyst removal by filtration. nih.gov

Optimization of Reaction Conditions and Yields (Academic Context)

In an academic research setting, the optimization of the synthesis of this compound focuses on maximizing the yield and purity of the final product while ensuring the scalability and reproducibility of the process. Key parameters for optimization in the nitro-reduction step are outlined below.

| Parameter | Considerations for Optimization |

| Catalyst Loading | The amount of catalyst (e.g., Pd/C) is a critical factor. Lowering the catalyst loading can reduce costs, but may also lead to longer reaction times or incomplete conversion. Typical loadings range from 1 to 10 mol%. |

| Hydrogen Pressure | While atmospheric pressure is often sufficient, increasing the hydrogen pressure can significantly accelerate the reaction rate. This is particularly useful for larger scale reactions. |

| Solvent Choice | The solvent must solubilize the starting material and be compatible with the catalytic system. Protic solvents like methanol and ethanol are commonly used and generally give good results. |

| Temperature | Most catalytic hydrogenations for nitro group reductions are exothermic and proceed efficiently at room temperature. In some cases, gentle heating may be required to drive the reaction to completion. |

| Reaction Time | The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of complete conversion of the starting material. |

Isolation and Purification Techniques for Research Samples

Following the completion of the reaction, the isolation and purification of this compound are crucial to obtain a sample of high purity suitable for further research applications.

The typical work-up procedure for a catalytic hydrogenation reaction involves the filtration of the reaction mixture through a pad of celite to remove the solid catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

For the purification of research-grade samples, several techniques can be employed:

Crystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent system is an effective method for purification. The choice of solvent is determined by the solubility profile of the compound.

Column Chromatography: This is a widely used technique for the purification of both solid and oil products. nih.gov A silica (B1680970) gel stationary phase is commonly used, with an eluent system typically composed of a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is optimized to achieve good separation of the desired product from any impurities.

Acid-Base Extraction: The basic nature of the amine functionality in the product allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, transferring it to the aqueous phase. The aqueous phase is then basified, and the purified product is extracted back into an organic solvent.

The purity of the final product is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Derivatization Strategies for 1 Methoxymethyl 1h Indazol 6 Amine

Functionalization of the Amine Group at Position 6

The primary aromatic amine at the 6-position is a key functional handle for derivatization. Its nucleophilic character allows for a wide range of reactions to introduce diverse substituents, thereby modulating the molecule's physicochemical and biological properties.

The amine group of 6-aminoindazole derivatives readily undergoes acylation with acyl chlorides or anhydrides and sulfonylation with sulfonyl chlorides, typically in the presence of a base like pyridine (B92270) or triethylamine. These reactions convert the primary amine into corresponding amide and sulfonamide linkages.

For instance, the reaction of a 3-chloro-6-aminoindazole derivative with 4-methoxybenzenesulfonyl chloride in pyridine results in the formation of the corresponding N-sulfonated product. nih.gov This demonstrates the accessibility of the C6-amine for sulfonylation, a common strategy in drug design to introduce hydrogen bond accepting groups and to modulate solubility and metabolic stability. Similarly, acylation can be achieved to introduce a variety of alkyl or aryl amide moieties.

Table 1: Example of Sulfonylation on a 6-Aminoindazole Core

| Reactant | Reagent | Base | Product | Reference |

|---|

Direct alkylation of the C6-amine group can be achieved using alkyl halides, though this can sometimes lead to mixtures of mono- and di-alkylated products. A more controlled method for introducing alkyl groups is reductive amination. This two-step, one-pot process involves the initial formation of a Schiff base or imine between the amine and an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method provides a versatile route to a wide array of secondary and tertiary amines. The reactivity of aromatic amines on similar heterocyclic cores in alkylation reactions is well-established.

The nucleophilic amine at C6 can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. These functional groups are privileged structures in medicinal chemistry due to their ability to act as potent hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. nih.gov The synthesis is typically straightforward, involving the direct addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate in an aprotic solvent. A variety of substituted phenylureas have been synthesized from analogous amino-indazole-benzimidazole cores by reaction with the appropriate isocyanates. hanyang.ac.kr This highlights a reliable strategy for diversifying the 1-(methoxymethyl)-1H-indazol-6-amine scaffold. researchgate.net

Table 2: General Scheme for Urea and Thiourea Formation

| Starting Material | Reagent | Product Type |

|---|---|---|

| This compound | R-N=C=O (Isocyanate) | N-Substituted Urea |

Reactivity at the Indazole Nitrogen Atoms (N1 and N2) Beyond Initial N-Alkylation

The indazole ring possesses two nitrogen atoms, N1 and N2, and unsubstituted indazoles exist as tautomeric mixtures. beilstein-journals.orgnih.gov In the case of this compound, the N1 position is already substituted with a methoxymethyl (MOM) group. This group serves as a protecting group and directs further substitution. While the N1 position is blocked, the N2 atom retains a lone pair of electrons and can potentially act as a nucleophile or a base, though it is significantly less reactive than the nitrogens in an unprotected indazole. The 2H-indazole tautomer is generally considered a stronger base than the 1H tautomer. jmchemsci.com

Reactions at N2 of an N1-substituted indazole are rare but could potentially occur under forcing conditions, leading to quaternization or complexation with metals. More commonly, the MOM group at N1 can be cleaved under acidic conditions to regenerate the NH-indazole, which can then be re-functionalized at either the N1 or N2 position. The regioselectivity of N-alkylation on the free indazole is highly dependent on the reaction conditions, including the base, solvent, and electrophile used, often yielding a mixture of N1 and N2 isomers. beilstein-journals.org

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of the Indazole Core

The benzene portion of the indazole ring is susceptible to electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, and Friedel-Crafts reactions. The position of substitution is directed by the existing substituents: the fused pyrazole (B372694) ring and the C6-amine group. The amine group is a strongly activating, ortho-, para-directing group. The pyrazole ring's directing effect is more complex.

Studies on related 1H-indazoles have shown that electrophilic substitution can be highly regioselective. For example, direct bromination of 4-sulfonamido-1H-indazoles with N-bromosuccinimide (NBS) occurs selectively at the C7 position. nih.gov For this compound, the powerful activating effect of the amine group would be expected to direct incoming electrophiles to the positions ortho to it, namely C5 and C7. The outcome would depend on the interplay between the electronic effects of the amine and pyrazole moieties as well as steric hindrance.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) on Halogenated Analogs

To utilize powerful metal-catalyzed cross-coupling reactions, a halogen substituent must first be introduced onto the indazole ring system. This can be achieved through electrophilic halogenation (as described in 3.3) or by starting from a pre-halogenated indazole precursor. Once a bromo or iodo group is installed at positions such as C3, C4, C5, or C7, a vast array of carbon-carbon and carbon-heteroatom bonds can be formed.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples the halo-indazole with a boronic acid or ester to form a new C-C bond, enabling the introduction of various aryl and heteroaryl groups. nih.govnih.gov This reaction is widely used due to the stability and low toxicity of the boron reagents. nih.govnih.gov

Sonogashira Coupling : This reaction, also typically palladium-catalyzed with a copper co-catalyst, couples the halo-indazole with a terminal alkyne. researchgate.netresearchgate.net It is an effective method for installing alkynyl moieties, which can serve as handles for further synthetic transformations. Studies have demonstrated the successful Sonogashira coupling of 6-bromoindazole derivatives. nih.gov

These cross-coupling reactions are fundamental tools for elaborating the indazole scaffold, providing access to complex derivatives that would be difficult to synthesize through other means. researchgate.net

Table 3: Overview of Potential Cross-Coupling Reactions on Halogenated Analogs

| Reaction Name | Reagents | Introduced Moiety |

|---|---|---|

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid, Pd catalyst, base | Aryl / Heteroaryl |

Exploiting the Methoxymethyl Group for Further Transformations (e.g., cleavage, replacement)

The methoxymethyl (MOM) group at the N1 position of the indazole ring serves as a crucial protecting group, enabling selective reactions at other sites of the molecule. However, its removal is a key step in many synthetic pathways to introduce alternative functionalities at this position or to obtain the N1-unsubstituted indazole.

The MOM group is an acetal, which makes it susceptible to cleavage under acidic conditions. adichemistry.com This deprotection is typically achieved through acid-catalyzed hydrolysis. A common method involves treatment with a mineral acid, such as hydrochloric acid, in a protic solvent like methanol (B129727) or ethanol (B145695). adichemistry.com The reaction proceeds by protonation of the ether oxygen of the MOM group, followed by nucleophilic attack of water or the alcohol solvent to release formaldehyde (B43269) and methanol, thereby liberating the N1 position of the indazole.

While direct replacement of the MOM group in a single step is less common, a two-step sequence of deprotection followed by re-alkylation or arylation is a standard and versatile strategy. Once the MOM group is removed to yield 1H-indazol-6-amine, the resulting free N-H bond can be subjected to a variety of substitution reactions.

Table 1: Representative Conditions for MOM Group Cleavage

| Reagent(s) | Solvent(s) | Temperature | Comments |

|---|---|---|---|

| Hydrochloric Acid (HCl) | Methanol (MeOH) or Ethanol (EtOH) | Room Temperature to Reflux | A standard and widely used method for MOM deprotection. adichemistry.com |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | 0 °C to Room Temperature | Often used for substrates sensitive to aqueous conditions. |

This table presents generalized conditions for MOM group cleavage based on its known chemical properties; specific conditions for this compound may vary.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insight

High-resolution NMR spectroscopy is an indispensable tool for confirming the constitution and substitution pattern of 1-(methoxymethyl)-1H-indazol-6-amine. Analysis of both ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, provides unambiguous evidence for the placement of the methoxymethyl group at the N-1 position of the indazole ring.

In ¹H NMR, the protons of the methoxymethyl group would appear as two distinct singlets: one for the methylene (B1212753) (-CH₂-) protons and one for the methyl (-CH₃) protons. The protons on the bicyclic indazole core would present a specific splitting pattern characteristic of a 1,6-disubstituted aromatic system.

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assigning regiochemistry. A key HMBC correlation would be observed between the methylene protons of the N-1 substituent and the C-7a carbon of the indazole ring. beilstein-journals.org Conversely, the absence of a correlation between these protons and the C-3 carbon confirms the N-1 substitution pattern. beilstein-journals.org

Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insight into the molecule's preferred conformation in solution. Spatial correlations between the methoxymethyl group protons and the H-7 proton of the indazole ring would indicate the orientation of the substituent relative to the core structure. Studies on similar N-acylhydrazones have shown that N-alkylation can significantly alter preferred dihedral angles, shifting conformations from antiperiplanar to synperiplanar. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -NH₂ | Broad Singlet | s (br) |

| Indazole H-3 | Singlet | s |

| Indazole H-7 | Doublet | d |

| Indazole H-4 | Doublet | d |

| Indazole H-5 | Doublet of Doublets | dd |

| -OCH₂-N | Singlet | s |

| -OCH₃ | Singlet | s |

X-ray Crystallography of this compound and its Co-Crystals/Complexes

Table 2: Crystal Data for the Analogue Compound 1,3-Dimethyl-1H-indazol-6-amine

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₁₁N₃ | nih.gov |

| Molecular Weight | 161.21 g/mol | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pca2₁ | researchgate.net |

| a (Å) | 18.3004 (10) | nih.gov |

| b (Å) | 8.3399 (7) | nih.gov |

| c (Å) | 5.6563 (1) | nih.gov |

| V (ų) | 863.28 (9) | nih.gov |

In the solid state, the primary amine group at the C-6 position is expected to be a key participant in hydrogen bonding. It can act as a hydrogen bond donor, forming intermolecular N-H···N bonds with the N-2 atom of a neighboring indazole ring. This type of interaction is observed in the crystal structure of 1,3-Dimethyl-1H-indazol-6-amine, where it establishes the primary packing motif. nih.govresearchgate.net

The oxygen atom of the methoxymethyl group introduces an additional hydrogen bond acceptor site. This could lead to the formation of C-H···O interactions, further stabilizing the crystal lattice. researchgate.net These hydrogen bonds would likely connect molecules into chains or sheets, defining the supramolecular architecture of the crystal.

The indazole ring system itself is anticipated to be nearly planar, a common feature of this heterocyclic core. nih.gov The key conformational variable is the torsion angle around the N-1—CH₂ bond of the methoxymethyl substituent. Crystal packing forces and intermolecular interactions will dictate the preferred orientation of this group relative to the indazole plane. In similar structures, alkyl groups at the N-1 position can be rotated significantly out of the plane of the indazole ring system. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy provides a fingerprint of the functional groups present in the molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxymethyl group would appear just below 3000 cm⁻¹. A strong band corresponding to the C-O-C ether stretch is expected around 1100 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy would complement the IR data, particularly for the aromatic ring vibrations. The C=C stretching vibrations of the indazole ring would give rise to characteristic bands in the 1400-1600 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ (amine) | N-H Stretch | 3300 - 3500 |

| Ar-H (aromatic) | C-H Stretch | 3000 - 3100 |

| -CH₂- & -CH₃ | C-H Stretch | 2850 - 2960 |

| Indazole Ring | C=C Stretch | 1400 - 1600 |

| -O-CH₂- | C-O-C Stretch | 1050 - 1150 |

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to elucidate its structure through fragmentation analysis. For this compound (C₉H₁₁N₃O), the exact mass would be determined using high-resolution mass spectrometry (HRMS).

The fragmentation pattern under electron ionization (EI) would likely proceed through several key pathways:

Loss of the Methoxymethyl Group : A primary fragmentation would be the cleavage of the N-CH₂ bond, resulting in a fragment corresponding to the loss of ·CH₂OCH₃ (m/z 45) and the formation of a stable 1H-indazol-6-amine cation.

Benzylic-type Cleavage : The molecular ion could undergo cleavage of the O-CH₃ bond to lose a methyl radical (·CH₃), followed by further fragmentation.

Ring Fragmentation : Subsequent fragmentation of the indazole ring itself would lead to the loss of species like HCN or N₂, which is characteristic of nitrogen-containing heterocyclic compounds.

This detailed analysis of fragmentation pathways provides conclusive evidence for the compound's structure and connectivity.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. DFT calculations provide insights into the distribution of electrons, which governs a molecule's reactivity and properties. For indazole derivatives, methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used to optimize molecular geometry and calculate electronic parameters. nih.gov

Studies on related indazole structures use DFT to determine key reactivity descriptors. nih.govresearchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from DFT calculations. nih.gov These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 1-(methoxymethyl)-1H-indazol-6-amine, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the indazole ring and the oxygen of the methoxymethyl group, indicating sites susceptible to electrophilic attack. The amino group would also influence the electrostatic potential, contributing to the molecule's interaction profile.

Table 1: Representative DFT-Calculated Electronic Properties for an Indazole Scaffold This table presents typical values for a generic 6-aminoindazole scaffold, as specific data for the title compound is not available in the cited literature.

| Parameter | Typical Calculated Value | Interpretation |

|---|---|---|

| EHOMO | -5.5 to -6.0 eV | Indicates electron-donating capability. |

| ELUMO | -1.0 to -1.5 eV | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 4.0 to 5.0 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.0 to 3.5 D | Indicates overall polarity of the molecule. |

Conformational Searching and Energy Landscape Analysis

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. Conformational analysis is used to identify the stable, low-energy conformations a molecule can adopt. The 6-aminoindazole core is largely planar and rigid. researchgate.net Therefore, the conformational flexibility of this compound arises primarily from the rotation around the single bonds of the N1-methoxymethyl substituent.

The key dihedral angles that define the conformation are:

τ1 (C8-N1-C9-O1): Rotation around the indazole-CH2 bond.

τ2 (N1-C9-O1-C10): Rotation around the CH2-O bond.

Computational methods can systematically rotate these bonds and calculate the potential energy at each step, generating a potential energy surface. This landscape reveals the most stable (lowest energy) conformations and the energy barriers between them. The global minimum energy conformation is the most likely shape of the molecule in a low-energy environment, such as a protein binding pocket. For the methoxymethyl group, steric hindrance with the indazole ring and potential intramolecular interactions would dictate the preferred orientations.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While conformational analysis identifies static energy minima, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, considering a solvent environment (typically water) and physiological conditions of temperature and pressure.

For compounds like this compound, MD simulations are particularly valuable in the context of drug design. nih.govnih.gov When docked into a target protein's active site, MD can assess the stability of the binding pose. researchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time (typically nanoseconds) suggests a stable binding interaction. MD also reveals how solvent molecules mediate the interaction and highlights the specific hydrogen bonds and hydrophobic contacts that are maintained over time. rsc.org

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational chemistry can accurately predict spectroscopic properties, which is invaluable for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT (e.g., GIAO/B3LYP/6-311++G(d,p)), has proven effective for calculating the NMR shielding tensors of indazole derivatives. nih.gov

These calculations are performed on the optimized low-energy conformers of the molecule. The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the predicted ¹H and ¹³C NMR spectra with experimental data helps confirm the molecular structure, particularly the site of substitution (N1 vs. N2), as N-alkylation significantly affects the chemical shifts of the indazole ring atoms. Recent advancements and benchmarking studies have refined methodologies, with specific functionals like WP04 showing high accuracy for predicting proton shifts in solution. github.io

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts This table shows a hypothetical comparison for the core protons of this compound, illustrating the typical accuracy of modern computational methods.

| Proton | Typical Experimental Shift (δ, ppm) | Hypothetical Predicted Shift (δ, ppm) | Deviation (ppm) |

|---|---|---|---|

| H3 | ~8.0 | 8.05 | +0.05 |

| H4 | ~7.5 | 7.58 | +0.08 |

| H5 | ~6.8 | 6.74 | -0.06 |

| H7 | ~7.1 | 7.12 | +0.02 |

In Silico Prediction of Physico-Chemical Parameters Relevant to Biological Interactions (e.g., pKa, LogP, polar surface area)

In silico tools are widely used to predict key physicochemical properties that influence a molecule's pharmacokinetics, such as absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for assessing the drug-likeness of a compound.

LogP (Octanol-Water Partition Coefficient): Predicts the lipophilicity of a molecule. A balanced LogP is essential for membrane permeability and solubility.

pKa: Predicts the ionization state of a molecule at a given pH. The pKa of the 6-amino group and the pyrazole (B372694) nitrogens will determine the charge of the molecule at physiological pH (7.4), which strongly influences receptor binding and solubility.

Polar Surface Area (PSA): Calculated as the sum of the van der Waals surface areas of polar atoms (oxygens and nitrogens). PSA is a good predictor of a drug's ability to permeate cell membranes.

Various computational algorithms and software packages are available to estimate these properties based on the molecular structure. These predictions are vital in the early stages of drug discovery to filter compound libraries and prioritize candidates with favorable ADME profiles.

Table 3: Predicted Physicochemical Properties for this compound Values are computationally predicted using standard algorithms and may vary between different prediction software.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₁₁N₃O | Basic atomic composition. |

| Molecular Weight | 177.21 g/mol | Relevant for drug-likeness (e.g., Lipinski's Rule of Five). |

| XLogP3 | 1.3 - 1.6 | Indicates moderate lipophilicity, favorable for drug candidates. |

| Topological Polar Surface Area (TPSA) | 57.8 Ų | Suggests good potential for cell membrane permeability. |

| Hydrogen Bond Donors | 1 (from -NH₂) | Potential for forming hydrogen bonds with biological targets. |

| Hydrogen Bond Acceptors | 4 (3 from N, 1 from O) | Potential for forming hydrogen bonds with biological targets. |

Ligand-Based and Structure-Based Computational Design Approaches for Analogs

The 6-aminoindazole scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors. nih.govacs.orgnih.gov Both ligand-based and structure-based computational design strategies are employed to create analogs with improved potency and selectivity.

Structure-Based Design: This approach requires a high-resolution 3D structure of the target protein, typically from X-ray crystallography. Molecular docking is used to predict the binding mode and affinity of this compound within the protein's active site. nih.gov Docking studies on related 6-aminoindazoles targeting kinases like FLT3 or PDGFRα show that the amino group often forms a key hydrogen bond with the "hinge region" of the kinase. nih.gov The N1-substituent, in this case, the methoxymethyl group, typically extends into a solvent-exposed region or a specific sub-pocket. Computational analysis of the binding pocket allows for the rational design of new N1-substituents to optimize interactions, for example, by adding groups that can form additional hydrogen bonds or fill a hydrophobic pocket. mdpi.com

Ligand-Based Design: When a target structure is unknown, ligand-based methods are used. These approaches rely on the knowledge of other molecules that are active against the target. Techniques like Quantitative Structure-Activity Relationship (QSAR) build mathematical models that correlate the chemical features of a set of known inhibitors with their biological activity. nih.gov Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity. A pharmacophore model derived from known indazole-based inhibitors could be used to design novel analogs, including variations of the N1-substituent on the this compound core, to better match the model and enhance biological activity.

Mechanistic Biological Activity and Target Interaction Studies in Vitro and Pre Clinical Focus

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Elucidation

The rational design and synthesis of derivatives are fundamental to understanding the structure-activity relationship (SAR) of the 1H-indazol-6-amine scaffold. By systematically altering different parts of the molecule, researchers can identify the key structural features required for potent and selective biological activity. The synthesis of these derivatives often involves multi-step processes, starting from commercially available precursors like 6-aminoindazole or substituted benzonitriles. benthamdirect.commdpi.com Common synthetic strategies include acetylation, reductive amination, Suzuki coupling, and N-alkylation to introduce diversity at specific positions of the indazole ring system. mdpi.comnih.govrsc.org

The N1 position of the indazole ring is a critical site for modification, as substituents here can influence the compound's physicochemical properties, such as solubility and membrane permeability, as well as its binding orientation within a target protein. The parent compound features a methoxymethyl (MOM) group at this position, which can serve as a hydrogen bond acceptor and enhance stability.

Studies on related scaffolds have shown that the nature of the N1 substituent is crucial for activity. For instance, in a series of 6-substituted aminoindazoles designed as Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, methylation at the N1 and C3 positions was part of the optimization process that led to highly potent compounds. nih.govrsc.org The synthesis of N1-alkylated indazoles can sometimes produce a mixture of N1 and N2 isomers, requiring careful control of reaction conditions or chromatographic separation to isolate the desired N1-substituted product. researchgate.net The choice of an N1-substituent like methoxymethyl can be a strategic decision to modulate the electronic properties of the indazole ring and its interaction with biological targets.

The amine group at the C6 position is a key functional group that serves as a handle for introducing a wide array of substituents, significantly impacting biological activity. Research has demonstrated that converting the primary amine into a secondary or tertiary amine through reductive amination with various aldehydes or ketones can lead to compounds with potent anti-proliferative effects. benthamdirect.comnih.gov

A study focusing on 6-substituted amino-1H-indazole derivatives found that introducing a benzyl (B1604629) group at the 6-amino position resulted in compounds with notable cytotoxicity against cancer cell lines. benthamdirect.comresearchgate.net Further modification of this benzyl group, such as the addition of a fluorine atom, led to compounds with enhanced potency. For example, N-(4-fluorobenzyl)-1H-indazol-6-amine exhibited potent anti-proliferative activity against the HCT116 human colorectal cancer cell line with an IC50 value of 14.3 µM and showed selectivity for cancer cells over normal cells. benthamdirect.comresearchgate.net Another analog, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated even greater potency with an IC50 of 0.4 µM in the same cell line. nih.govrsc.org These findings underscore the importance of the substituent on the 6-amino group for achieving high biological activity.

| Compound | Modification at 6-Amine | Reported Activity (IC50 in HCT116 cells) | Reference |

|---|---|---|---|

| N-(4-fluorobenzyl)-1H-indazol-6-amine | 4-fluorobenzyl | 14.3 ± 4.4 µM | benthamdirect.com |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | 4-fluorobenzyl (with N1, C3-dimethyl) | 0.4 ± 0.3 µM | nih.gov |

| N-benzyl-1,3-dimethyl-1H-indazol-6-amine | Benzyl (with N1, C3-dimethyl) | 2.7 ± 0.5 µM | rsc.org |

The SAR analysis of these compounds indicated that the nature and position of substituents on this appended aromatic ring were significant. A 3,5-difluoro substituent on the phenyl ring at the C5 position of the indazole core led to superior anti-proliferative activity against Hep-G2 cells compared to other substitutions. nih.gov Similarly, for IDO1 inhibitors based on the 1H-indazole scaffold, substitutions at both the C4 and C6 positions were found to be critical for inhibitory potency. nih.gov These findings highlight that the benzene (B151609) ring of the indazole is not merely a structural support but an active participant in molecular recognition and binding.

In Vitro Enzyme Inhibition and Activation Studies (e.g., kinases, proteases, IDO1)

Derivatives of 1H-indazol-6-amine have been extensively evaluated as inhibitors of various enzymes, particularly those implicated in cancer progression like kinases and IDO1. nih.govnih.govnih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. Its overexpression in the tumor microenvironment leads to immunosuppression. nih.govrsc.org Several 6-aminoindazole derivatives were designed as IDO1 inhibitors. nih.gov One of the most potent compounds, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, not only showed strong anti-proliferative effects but also significantly suppressed IDO1 protein expression in HCT116 cells. nih.govrsc.org In another study, a series of 4,6-substituted-1H-indazoles were developed as dual inhibitors of IDO1 and tryptophan 2,3-dioxygenase (TDO), with the lead compound showing an IDO1 IC50 value of 0.74 µM in an enzymatic assay. nih.gov

Kinase Inhibition: The indazole scaffold is a well-established "hinge-binding" fragment for various protein kinases. nih.gov Derivatives have been developed as potent inhibitors of several kinases, including:

Polo-like kinase 4 (PLK4): A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were synthesized as highly effective PLK4 inhibitors, with one compound exhibiting an IC50 of just 0.1 nM. nih.gov

FMS-like tyrosine kinase 3 (FLT3): As a therapeutic target for acute myeloid leukemia (AML), FLT3 and its mutants have been successfully targeted by 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives, with the most potent inhibitor showing an IC50 of 41.6 nM against wild-type FLT3. hanyang.ac.kr

Fibroblast Growth Factor Receptors (FGFRs): Indazole-based derivatives have been identified as inhibitors of FGFR kinases, which are involved in cell proliferation and differentiation. nih.gov

| Target Enzyme | Indazole Derivative Class | Reported Potency (IC50) | Reference |

|---|---|---|---|

| IDO1 | 4,6-substituted-1H-indazoles | 0.74 µM | nih.gov |

| PLK4 | N-(1H-indazol-6-yl)benzenesulfonamides | 0.1 nM | nih.gov |

| FLT3 | 2-(1H-indazol-6-yl)-1H-benzo[d]imidazoles | 41.6 nM | hanyang.ac.kr |

| FGFR2 | 1H-indazol-3-amine derivatives | 2.0 nM | nih.gov |

Receptor Binding and Modulation Assays

While much of the research on 1H-indazol-6-amine derivatives has focused on enzyme inhibition, the scaffold has also been shown to interact with G-protein coupled receptors (GPCRs). A notable example is the development of 1-((S)-2-aminopropyl)-1H-indazol-6-ol, a close structural analog of the 6-amine series, as a potent and selective serotonin (B10506) 5-HT2 receptor agonist. nih.gov This compound demonstrated an EC50 value of 42.7 nM in functional assays. nih.gov

Receptor binding is typically quantified using radioligand binding assays, where the ability of the test compound to displace a known radioactive ligand from the receptor is measured. For instance, assays for adenosine (B11128) receptors often use radioligands like [125I]I-AB-MECA to determine the binding affinity of new chemical entities. nih.gov Although specific receptor binding data for 1-(methoxymethyl)-1H-indazol-6-amine is not prominently available, the proven activity of related indazoles at serotonin receptors indicates the scaffold's potential for broader receptor-mediated pharmacology. nih.gov

Target Identification and Validation in Cellular Systems (In Vitro)

Identifying the specific molecular target and validating its role in the observed cellular effects are crucial steps in drug development. For 1H-indazol-6-amine derivatives, in vitro cellular systems have been instrumental in confirming their mechanism of action.

In the context of IDO1 inhibition, studies have gone beyond simple enzyme assays to validate the target in cancer cells. Treatment of HCT116 colorectal cancer cells with the potent derivative N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine led to a marked suppression of IDO1 protein expression, confirming that the compound engages its target within the cellular environment. rsc.org This target engagement translated into a functional cellular outcome, as the compound was found to induce G2/M cell cycle arrest. rsc.org

Further research into the consequences of IDO1 inhibition has revealed complex cellular responses. By inhibiting IDO1, these compounds restore intracellular tryptophan levels. nih.gov While this is intended to reactivate immune cells, it can also have an unintended protective effect on the tumor cells themselves by reversing the shutdown of protein translation induced by interferon-gamma (IFNγ), a T-cell-derived cytokine. nih.gov This highlights the importance of using cellular systems to understand the full biological impact of target modulation.

Investigation of Intracellular Signaling Pathway Modulation (In Vitro)

Information regarding the in vitro modulation of intracellular signaling pathways by this compound is not available in the current body of scientific literature.

In Vitro Metabolic Stability and Permeability Studies for Compound Optimization

There are no published in vitro studies on the metabolic stability or permeability of this compound.

Advanced Analytical Methodologies for Research and Characterization

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment and Reaction Monitoring

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for purity assessment, offering direct quantification without the need for identical reference standards for each analyte. bohrium.comnih.gov Its application to 1-(methoxymethyl)-1H-indazol-6-amine provides a high degree of accuracy and precision for determining the absolute purity of a sample and for monitoring the progress of its synthesis.

The ¹H qNMR method involves accurately weighing the sample and a certified internal standard of known purity into an NMR tube, dissolving them in a suitable deuterated solvent (e.g., DMSO-d₆), and acquiring the spectrum under specific, optimized conditions to ensure full signal relaxation. acs.orgnih.gov For this compound, characteristic, well-resolved signals in the ¹H NMR spectrum are selected for quantification. For instance, the singlet corresponding to the methoxymethyl (MOM) protecting group's methylene (B1212753) protons (-O-CH₂-O-) or the aromatic protons on the indazole ring can be used.

The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. Maleic acid or dimethyl sulfone are common internal standards due to their chemical stability and simple spectra.

Reaction Monitoring: qNMR is also an effective tool for monitoring the N-alkylation reaction that forms this compound from 1H-indazol-6-amine. thalesnano.comresearchgate.net By taking aliquots from the reaction mixture at different time points and acquiring ¹H NMR spectra, the conversion of the starting material and the formation of the N-1 and potential N-2 substituted regioisomers can be tracked. d-nb.info This allows for the optimization of reaction conditions such as temperature, reaction time, and reagent stoichiometry to maximize the yield of the desired N-1 isomer. beilstein-journals.orgnih.gov

Table 1: Hypothetical ¹H qNMR Purity Assessment of this compound

| Parameter | Value |

| Analyte Signal (Integral) | Singlet at ~5.7 ppm (-O-CH₂-O-) |

| Number of Protons (Analyte) | 2 |

| Internal Standard | Maleic Acid (Singlet at ~6.3 ppm) |

| Number of Protons (Std.) | 2 |

| Analyte Weight | 15.20 mg |

| Standard Weight | 10.50 mg |

| Standard Purity | 99.95% |

| Molecular Weight (Analyte) | 177.21 g/mol |

| Molecular Weight (Std.) | 116.07 g/mol |

| Calculated Purity | 98.7% |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it ideal for the purity determination and purification of this compound. phenomenex.compensoft.net

Method development for this aromatic amine typically involves reversed-phase chromatography. researchgate.netthaiscience.info A C18 or C8 stationary phase is commonly chosen due to the compound's moderate polarity. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govpensoft.net The pH of the aqueous phase is a critical parameter for controlling the retention and peak shape of the amine, which is basic in nature. tandfonline.com An acidic pH (e.g., pH 3-4) is generally used to ensure the amine is in its protonated form, leading to better peak symmetry and retention.

Validation of the developed HPLC method is performed according to ICH guidelines, establishing its specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. nih.gov

Table 2: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Analytical HPLC, as described above, is used to determine the purity profile of a crude sample of this compound. Once the impurity profile is understood, the method can be scaled up for preparative HPLC to isolate and purify the target compound. labcompare.comwarwick.ac.uk

For preparative purification, the column dimensions are increased significantly to accommodate larger sample loads. lcms.cz The flow rate is increased proportionally to the column's cross-sectional area. The goal is to maximize throughput while maintaining sufficient resolution between the main compound and its impurities. tarosdiscovery.com Fraction collection is triggered based on the UV detector signal, and the collected fractions containing the pure compound are then combined and the solvent is removed to yield the purified this compound.

While this compound is not chiral, many of its derivatives used in drug development are. For a hypothetical chiral analog, such as one containing a stereocenter on an N-alkyl side chain, determining the enantiomeric purity is crucial as enantiomers can have different pharmacological and toxicological profiles. koreascience.krnih.gov

Chiral HPLC is the most common technique for separating enantiomers. koreascience.kr This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for a broad range of compounds, including N-heterocycles. ptfarm.plbujnochem.comnih.gov

Method development involves screening different CSPs and mobile phases (normal-phase, reversed-phase, or polar organic modes) to achieve baseline separation of the enantiomers. mdpi.comresearchgate.net Once a suitable method is established, it can be used to determine the enantiomeric excess (e.e.) of the chiral analog.

Table 3: Example Chiral HPLC Method for a Hypothetical Chiral Analog

| Parameter | Condition |

| Analyte | (R/S)-1-(1-phenylethyl)-1H-indazol-6-amine |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Result | Baseline separation of enantiomers |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling and Reaction Progress Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the identification and structural elucidation of impurities in pharmaceutical compounds. ijpsonline.comresearchgate.net It combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. ijprajournal.comshimadzu.com

For this compound, LC-MS/MS is used to create a detailed impurity profile. Potential impurities could include:

Starting materials (1H-indazol-6-amine)

Regioisomers (2-(methoxymethyl)-2H-indazol-6-amine)

Over-alkylated products

Byproducts from the synthesis of the MOM-Cl reagent

Degradation products

Using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), the accurate mass of the parent ion and its fragment ions (MS/MS) can be determined. This data allows for the proposal of elemental compositions and tentative structures for unknown impurities, even at trace levels. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Solvents

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile compounds. In the context of this compound characterization, its primary use is for the detection and quantification of residual solvents and volatile byproducts. ptfarm.plispub.com

Regulatory guidelines, such as ICH Q3C, set strict limits for residual solvents in APIs due to their potential toxicity. thermofisher.com The synthesis of this compound may involve solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or N,N-dimethylformamide (DMF). Headspace GC-MS is a common technique where the sample is heated in a sealed vial, and the vapor phase is injected into the GC-MS system for analysis. chromatographyonline.comresearchgate.net

Additionally, GC-MS can detect volatile byproducts that might arise from the synthesis or degradation of the MOM protecting group. For example, acidic cleavage of the MOM ether can produce formaldehyde (B43269) and methanol. adichemistry.comwikipedia.orgorganic-chemistry.org

Table 4: Common Residual Solvents and Volatile Byproducts Analyzed by GC-MS

| Compound | Type | Potential Source |

| Dichloromethane | Residual Solvent | Reaction Solvent |

| Tetrahydrofuran | Residual Solvent | Reaction Solvent |

| N,N-Dimethylformamide | Residual Solvent | Reaction Solvent |

| Methanol | Volatile Byproduct | MOM group cleavage |

| Formaldehyde | Volatile Byproduct | MOM group cleavage |

| Diisopropylethylamine | Residual Reagent | Base used in reaction |

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The synthesis of complex heterocyclic molecules like 1-(methoxymethyl)-1H-indazol-6-amine traditionally involves multi-step processes that can be resource-intensive. Future research will likely focus on developing more sustainable and environmentally friendly synthetic routes, aligning with the principles of green chemistry. This involves exploring one-pot reactions, utilizing less hazardous solvents, and employing catalytic methods to improve atom economy and reduce waste.

Key areas for development include:

Catalytic C-H Amination: Direct C-H amination reactions, potentially catalyzed by transition metals like palladium or rhodium, could offer a more efficient way to construct the indazole ring system or introduce the amine group, avoiding the use of harsh reagents. nih.gov

Flow Chemistry: Continuous flow synthesis can offer improved safety, efficiency, and scalability compared to batch processing. Developing a flow-based synthesis for this compound could lead to a more sustainable manufacturing process.

Bio-catalysis: The use of enzymes to perform specific chemical transformations could introduce the amine or other functional groups with high selectivity under mild conditions, reducing the environmental impact of the synthesis.

| Green Chemistry Principle | Potential Application in Synthesis |

| Waste Prevention | Designing one-pot or tandem reactions to minimize intermediate purification steps. |

| Atom Economy | Utilizing catalytic cycles that incorporate most atoms from the reactants into the final product. |

| Less Hazardous Synthesis | Replacing toxic solvents and reagents with greener alternatives like water, ethanol (B145695), or supercritical CO2. |

| Catalysis | Employing reusable catalysts (both metallic and enzymatic) to reduce stoichiometric waste. |

Application of Machine Learning and Artificial Intelligence in Indazole Scaffold Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. hilarispublisher.commdpi.com These computational tools can analyze vast datasets to predict the properties of novel compounds, accelerating the design-make-test-analyze cycle. acs.org For the this compound scaffold, AI and ML can be leveraged to explore a vast chemical space efficiently. nih.gov

Future applications include:

Generative Models: Using generative adversarial networks (GANs) or recurrent neural networks (RNNs) to design novel indazole derivatives with optimized properties, such as enhanced binding affinity for a specific target or improved pharmacokinetic profiles. hilarispublisher.commdpi.com

Predictive Modeling: Developing ML models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for virtual libraries of derivatives, allowing researchers to prioritize the synthesis of the most promising compounds. nih.gov

Scaffold Hopping: Employing computational algorithms to identify alternative core structures (scaffolds) that mimic the key interactions of the indazole ring but possess different physicochemical properties. researchgate.net This can lead to the discovery of new intellectual property and compounds with improved drug-like characteristics.

Exploration of Novel Chemical Transformations and Derivatization Pathways

Expanding the chemical diversity of derivatives based on the this compound core is crucial for exploring new biological activities. Future research will focus on discovering and applying novel chemical reactions to modify the scaffold at various positions. The indazole nucleus is a versatile starting point for a wide range of chemical modifications. nih.govbldpharm.com

Potential derivatization strategies include:

Late-Stage Functionalization: Developing methods for C-H functionalization on the benzene (B151609) portion of the indazole ring would allow for the introduction of diverse substituents late in the synthetic sequence, rapidly generating a library of analogues.

Amine Group Modification: The 6-amino group serves as a key handle for derivatization. Exploring a broader range of coupling partners beyond standard amide bond formation, such as in the synthesis of 1H-indazole-3-carboxamides, can yield novel structures. derpharmachemica.comresearchgate.net This includes sulfonylation, reductive amination, and participation in urea (B33335) or thiourea (B124793) formation.

N-1 Position Chemistry: While the methoxymethyl group occupies the N-1 position, its potential for modification or replacement could be explored. Developing selective deprotection methods that leave the rest of the molecule intact would open up pathways for further N-alkylation or N-arylation, creating different regioisomers. nih.govresearchgate.net

Deeper Mechanistic Investigations of Biological Interactions at the Molecular Level

Understanding how a molecule interacts with its biological target is fundamental to rational drug design. For derivatives of this compound, future research will employ advanced computational and biophysical techniques to elucidate these interactions at an atomic level. The indazole scaffold is known to interact with various protein kinases by forming key hydrogen bonds with the hinge region of the ATP binding site. rsc.org

Methods for deeper investigation comprise:

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, revealing conformational changes and the stability of key interactions that are not apparent from static models. nih.gov

Advanced Docking Protocols: Going beyond standard molecular docking, techniques like induced-fit docking and ensemble docking can better account for protein flexibility, leading to more accurate predictions of binding poses and affinities. biotech-asia.org

Computational Energetics: Methods such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to calculate the relative binding free energies of different derivatives, providing a quantitative prediction of their potency to guide optimization efforts. nih.gov

| Computational Method | Research Question Addressed |

| Molecular Docking | How does the compound bind to its target? What are the key initial interactions? afjbs.com |

| MD Simulations | How stable is the binding pose? What is the role of water molecules? How does the protein's flexibility affect binding? rsc.org |

| Binding Free Energy Calculations | What is the predicted binding affinity? Which modifications are most likely to improve potency? nih.gov |

Design of Targeted Covalent Inhibitors based on the Scaffold

Targeted covalent inhibitors (TCIs) offer a mechanism to achieve prolonged and potent target engagement by forming a stable bond with a specific amino acid residue on the target protein. youtube.com The this compound scaffold could serve as an excellent foundation for designing novel TCIs. This strategy involves incorporating a mildly reactive electrophilic group, or "warhead," onto the reversible binding scaffold. researchgate.netdntb.gov.uaresearchgate.net

Future design strategies may include:

Warhead Installation: Attaching known electrophilic warheads (e.g., acrylamides, vinyl sulfones, or nitriles) to the scaffold via the 6-amino group or other positions. dntb.gov.ua The choice of warhead can be tuned to target specific nucleophilic residues like cysteine or lysine. researchgate.net

Structure-Based Design: Using the crystal structure of a target protein to guide the placement of the warhead, ensuring it is correctly positioned to react with a nearby nucleophilic amino acid. The indazole core would be designed to anchor the molecule in the binding pocket, presenting the warhead for covalent bond formation. acs.orgnih.gov

Reactivity Tuning: Optimizing the intrinsic reactivity of the electrophilic warhead is critical. It must be reactive enough to engage the target protein but not so reactive that it causes off-target effects and toxicity. youtube.com

| Common Covalent Warhead | Target Amino Acid |

| Acrylamide | Cysteine |

| Vinyl Sulfone | Cysteine |

| Nitrile | Cysteine (reversible) |

| Sulfonyl Fluoride | Lysine, Tyrosine, Serine |

Integration with Fragment-Based Drug Discovery (FBDD) and Covalent Fragment Screening

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying novel lead compounds by screening small, low-molecular-weight molecules ("fragments"). nih.gov The indazole core is a well-established pharmacophore in FBDD campaigns, particularly against kinases. nih.govnih.gov

Future avenues for integration include:

Scaffold as a Core Fragment: Using this compound or a simplified version as a starting fragment in screening campaigns. Its binding can be detected using biophysical methods, and subsequent structure-guided growth can elaborate the fragment into a more potent lead compound. researchgate.netnih.gov

Covalent Fragment Screening: A more advanced approach involves designing a library of electrophilic fragments based on the indazole scaffold. nih.gov These covalent fragments can capture and identify binding pockets that contain a reactive nucleophile, even if the initial non-covalent affinity is weak. researchgate.net This strategy combines the efficiency of FBDD with the potency of covalent inhibition. researchgate.net The covalent bond formation provides a robust signal for hit detection and can offer a unique starting point for drug design. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(methoxymethyl)-1H-indazol-6-amine?

- Methodology : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and cyclization. For example:

- Step 1 : Nitration of indazole precursors followed by methoxymethylation using dimethyl carbonate in DMF at 353 K, as described for structurally similar indazole derivatives .

- Step 2 : Reduction of nitro groups to amines using catalytic hydrogenation or hydrazine-based reagents. Yields are optimized via silica gel chromatography for purification .

Q. How is the molecular structure of this compound validated?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) refines crystallographic data to determine bond lengths, angles, and planarity. For example:

- In 1,3-dimethyl-1H-indazol-6-amine, SC-XRD revealed a planar indazole core with deviations <0.03 Å for the amino group .

- Data Table :

| Parameter | Value (Å/°) |

|---|---|

| C–N bond | 1.35–1.40 |

| N–H⋯N H-bond | 2.85–3.10 |

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the methoxymethyl group in this compound?

- Analysis : The methoxymethyl (-CH2OCH3) group impacts solubility and steric hindrance.

- Electronic Effects : The electron-donating methoxy group stabilizes adjacent carbocations, influencing nucleophilic substitution pathways .

- Steric Effects : Bulky substituents at the 1-position hinder π-stacking in crystallographic packing, as observed in analogs like 1,3-dimethyl-1H-indazol-6-amine .

Q. What contradictions exist in reported spectral data for this compound?

- Case Study :

- Melting Point Variability : For structurally similar compounds (e.g., 1-benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole), melting points vary by ±47°C across studies due to polymorphism or impurities .

- Resolution : Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC) are recommended to confirm purity .

Q. What in vitro models are suitable for evaluating the bioactivity of this compound?

- Methodology :

- Osteoclastogenesis Inhibition : Analogous indazole derivatives (e.g., OCLI-023) suppress RANKL-induced osteoclast differentiation in murine bone marrow cells. IC50 values are determined via TRAP staining and resorption assays .

- Antimicrobial Screening : Indazole-thiazole hybrids are tested against Gram-positive bacteria using broth microdilution (MIC <10 µg/mL reported) .

Methodological Challenges

Q. What challenges arise in crystallizing this compound for SC-XRD?

- Issue : The methoxymethyl group introduces conformational flexibility, complicating crystal lattice formation.

- Solution : Slow evaporation from ethanol/chloroform mixtures at 4°C promotes ordered packing. For example, 1,3-dimethyl-1H-indazol-6-amine crystallized in a monoclinic system (space group P21/c) with Z=4 .

Q. How can researchers resolve conflicting NMR data for this compound?

- Approach :

- Use deuterated solvents (DMSO-d6 or CDCl3) to avoid solvent peak interference.

- Compare with computed NMR spectra (DFT/B3LYP/6-311+G(d,p)) to assign signals accurately .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.